1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For example, starting with a suitable aromatic compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The mercapto group can be introduced via thiolation using thiourea or similar reagents . Finally, the chloropropanone moiety can be formed through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amines, substituted thiols.
Scientific Research Applications
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The mercapto group can form disulfide bonds with thiol-containing proteins, potentially altering their function . The chloropropanone moiety can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both a bromomethyl and a mercapto group on the same aromatic ring, along with a chloropropanone moiety.
Biological Activity
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one, with CAS number 1806342-07-3, is an organic compound that exhibits significant biological activity due to its unique molecular structure. The compound contains a bromomethyl group, a mercapto group, and a chloropropanone moiety, which contribute to its reactivity and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C10H10BrClOS |
Molecular Weight | 293.61 g/mol |
Purity | NLT 98% |
The compound's structure allows it to interact with various biological macromolecules, influencing their activity through covalent bonding and redox reactions.
Research indicates that this compound primarily acts through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Protein Modification : The thiol group can participate in redox reactions, affecting cellular processes and signaling pathways.
Pharmacological Applications
The compound has been studied for its potential applications in various fields:
- Anticancer Activity : Preliminary studies suggest that it may have inhibitory effects on cancer cell proliferation.
- Antimicrobial Properties : Its ability to modify proteins could be leveraged in developing new antimicrobial agents.
- Enzyme Modulation : It shows promise as a modulator of enzyme activity, particularly in therapeutic contexts.
Case Study 1: Enzyme Inhibition
A study focusing on the enzyme inhibition capabilities of this compound demonstrated that the compound could effectively inhibit the activity of certain proteases. The IC50 values were determined through in vitro assays, indicating a significant potential for therapeutic applications in diseases where protease activity is dysregulated.
Case Study 2: Anticancer Activity
In another research endeavor, the compound was evaluated for its anticancer properties against various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of intrinsic apoptotic pathways. This study highlights the need for further investigation into its efficacy and safety as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound in context, a comparison with structurally similar compounds is beneficial.
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one | C10H10BrClOS | Different chlorination position affecting reactivity |
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one | C10H10BrClOS | Variation in bromomethyl positioning |
1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one | C10H10BrClOS | Different functional group positioning |
These analogs exhibit variations in their reactivity profiles and biological activities due to differences in structural arrangements.
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)7-3-2-4-9(14)8(7)5-11/h2-4,6,14H,5H2,1H3 |
InChI Key |
XEKIKEKKGZIFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)S)CBr)Cl |
Origin of Product |
United States |
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